molecular formula C8H13NO2 B15296461 3-Azabicyclo[3.2.1]octane-2-carboxylic acid

3-Azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B15296461
M. Wt: 155.19 g/mol
InChI Key: LCQPGUJJGFMUNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations .

Industrial Production Methods: Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of protecting groups to facilitate the synthesis of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octane-2-carboxylic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Azabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a valuable scaffold in drug discovery, particularly for the development of central nervous system (CNS) agents.

    Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. This compound can modulate the activity of enzymes and receptors, making it a potent pharmacophore in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts unique reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-2-1-5(3-6)4-9-7/h5-7,9H,1-4H2,(H,10,11)

InChI Key

LCQPGUJJGFMUNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CNC2C(=O)O

Origin of Product

United States

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